SWS1 Demonstrates Superior In Vivo Antitumor Efficacy Compared to Non-Biotinylated Scaffold P18
SWS1 achieved a tumor growth inhibition (TGI) of 66.1% in the B16-F10 mouse melanoma model, which represents a statistically and biologically significant 21.8% absolute improvement over the non-biotinylated comparator P18 (TGI = 44.3%) when both compounds were evaluated under identical dosing and experimental conditions [1]. This head-to-head comparison within the same study provides direct evidence that the biotin conjugation contributes meaningfully to in vivo antitumor activity beyond the intrinsic PD-L1 inhibitory potency of the core scaffold.
| Evidence Dimension | In vivo tumor growth inhibition |
|---|---|
| Target Compound Data | TGI = 66.1% |
| Comparator Or Baseline | P18: TGI = 44.3% |
| Quantified Difference | Absolute improvement of 21.8 percentage points (relative improvement of 49.2%) |
| Conditions | B16-F10 mouse melanoma model; both compounds administered under identical dosing regimen |
Why This Matters
This direct intra-study comparison quantifies the functional advantage conferred by biotin conjugation, enabling informed procurement decisions for in vivo immunotherapy studies where tumor targeting is a critical experimental variable.
- [1] Ding Z, Wang S, Shi Y, Fei X, Cheng B, Lu Y, Chen J. Discovery of Novel d-(+)-Biotin-Conjugated Resorcinol Dibenzyl Ether-Based PD-L1 Inhibitors for Targeted Cancer Immunotherapy. J Med Chem. 2023 Aug 10;66(15):10364-10380. doi: 10.1021/acs.jmedchem.3c00479. PMID: 37480153. View Source
